4-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
CAS No.: 922080-47-5
Cat. No.: VC6598490
Molecular Formula: C16H15BrN2O3S
Molecular Weight: 395.27
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Specification
| CAS No. | 922080-47-5 |
|---|---|
| Molecular Formula | C16H15BrN2O3S |
| Molecular Weight | 395.27 |
| IUPAC Name | 4-bromo-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C16H15BrN2O3S/c1-19-15-8-5-13(10-11(15)2-9-16(19)20)18-23(21,22)14-6-3-12(17)4-7-14/h3-8,10,18H,2,9H2,1H3 |
| Standard InChI Key | BJPNGUMYVJXWQY-UHFFFAOYSA-N |
| SMILES | CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Br |
Introduction
Chemical Identity and Structural Features
4-Bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (CAS: 922080-47-5) is a brominated sulfonamide derivative featuring a tetrahydroquinoline scaffold. Its molecular formula is C₁₆H₁₅BrN₂O₃S, with a molecular weight of 395.27 g/mol. The IUPAC name, 4-bromo-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide, reflects its substitution pattern: a bromine atom at the para position of the benzene ring and a 1-methyl-2-oxo-tetrahydroquinolin-6-yl group attached via a sulfonamide linkage.
Key Structural Attributes:
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Tetrahydroquinoline Core: A partially saturated quinoline ring system with a ketone at position 2 and a methyl group at position 1.
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Sulfonamide Bridge: Connects the tetrahydroquinoline moiety to the brominated benzene ring, enhancing hydrogen-bonding potential.
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Bromine Substituent: Introduces steric and electronic effects, potentially influencing reactivity and bioactivity.
The SMILES string CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Br and InChIKey BJPNGUMYVJXWQY-UHFFFAOYSA-N provide unambiguous representations of its structure.
Synthesis and Preparation
The synthesis of 4-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves multi-step reactions, typically beginning with the formation of the tetrahydroquinoline core followed by sulfonylation.
Step 1: Tetrahydroquinoline Core Formation
The tetrahydroquinoline scaffold is synthesized via cyclization reactions. For example, a Friedländer synthesis between 2-aminobenzaldehyde derivatives and ketones can yield the quinoline backbone, which is subsequently hydrogenated to produce the tetrahydroquinoline.
Step 3: Purification and Characterization
The crude product is purified via recrystallization or column chromatography. Structural confirmation relies on spectroscopic techniques:
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IR Spectroscopy: Peaks at ~1,350 cm⁻¹ (S=O stretching) and ~3,300 cm⁻¹ (N-H stretching) .
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NMR Spectroscopy: Distinct signals for the methyl group (~δ 3.0 ppm), aromatic protons (~δ 6.5–8.0 ppm), and sulfonamide NH (~δ 7.4 ppm) .
Physicochemical Properties
While solubility data for this specific compound are unavailable, analogs with similar structures exhibit logP values of 2.4–3.0, indicating moderate lipophilicity . Key properties include:
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 395.27 g/mol | |
| Hydrogen Bond Donors | 2 (sulfonamide NH) | |
| Hydrogen Bond Acceptors | 6 (S=O, ketone, sulfonamide) | |
| Polar Surface Area | ~65–70 Ų |
The bromine atom increases molecular weight and may enhance halogen bonding interactions in biological systems.
Comparative Analysis with Structural Analogues
To contextualize its properties, 4-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is compared to two analogs:
Compound A: 2-Bromo-N-(2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Yl)Benzene-1-Sulfonamide
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Difference: Lacks the 1-methyl group on the tetrahydroquinoline .
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Impact: Reduced steric hindrance may increase solubility (logP = 2.43 vs. ~3.0) .
Compound B: 6-Bromo-1-Methyl-1,2,3,4-Tetrahydroquinolin-2-One
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Difference: Replaces the sulfonamide with a simple bromine substituent.
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Impact: Lower molecular weight (265.15 g/mol) but diminished hydrogen-bonding capacity.
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